

Application Notes and Protocols for Testing PROTAC SOS1 Degradar-6 Efficacy

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Compound of Interest

Compound Name: PROTAC SOS1 degrader-6

Cat. No.: B12385985

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Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule is bifunctional, consisting of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]

Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating KRAS, a key signaling protein frequently mutated in various cancers.[3] By facilitating the exchange of GDP for GTP, SOS1 switches KRAS to its active state, driving downstream signaling pathways like the MAPK pathway, which promotes cell proliferation and survival.[3][4] Targeting SOS1 is a promising pan-KRAS therapeutic strategy, independent of the specific KRAS mutation.[3] **PROTAC SOS1 degrader-6** is an effective degrader that has been shown to synergize with KRAS G12C inhibitors, offering a potent approach to treating KRAS-driven cancers.[5]

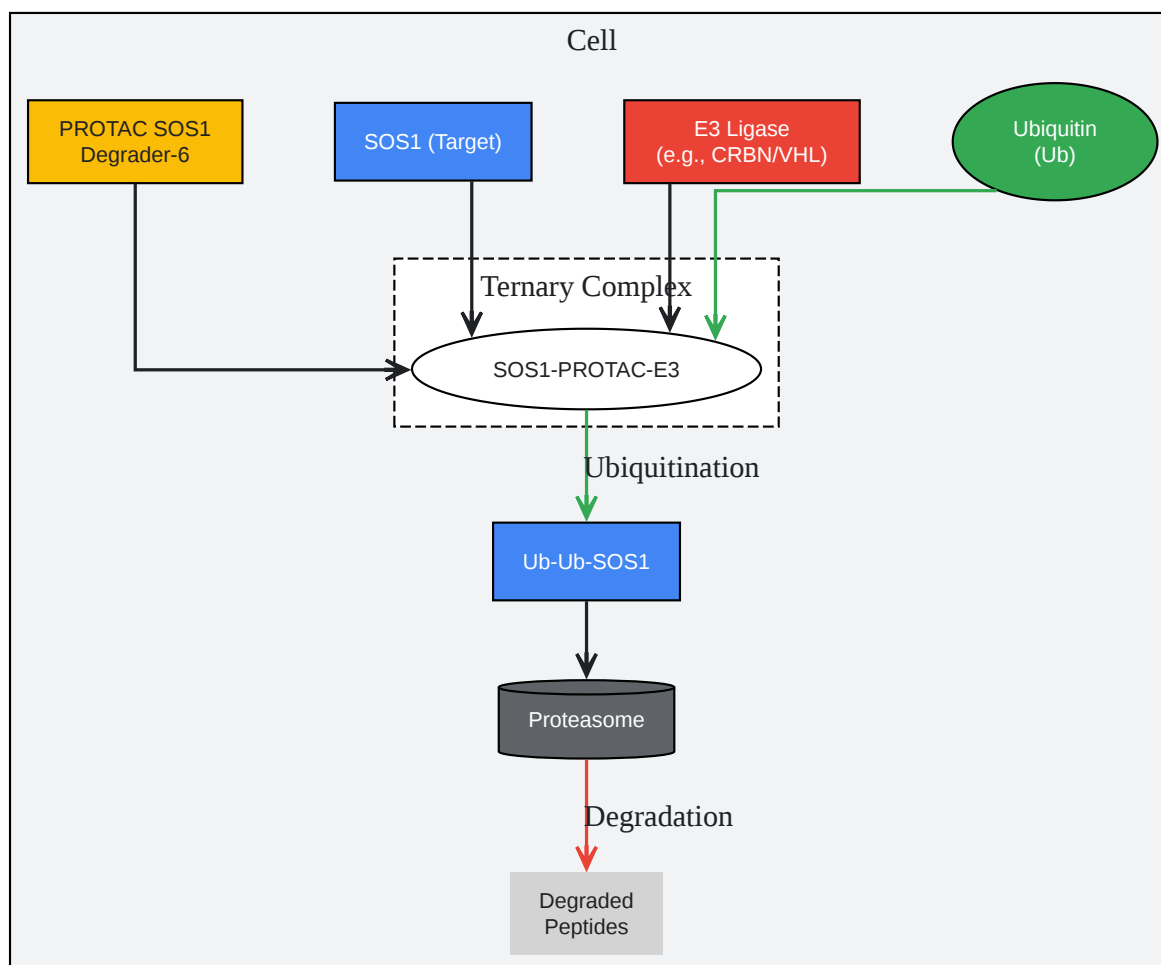
These application notes provide a comprehensive guide to selecting appropriate cell lines and detailed protocols for evaluating the efficacy of **PROTAC SOS1 degrader-6**.

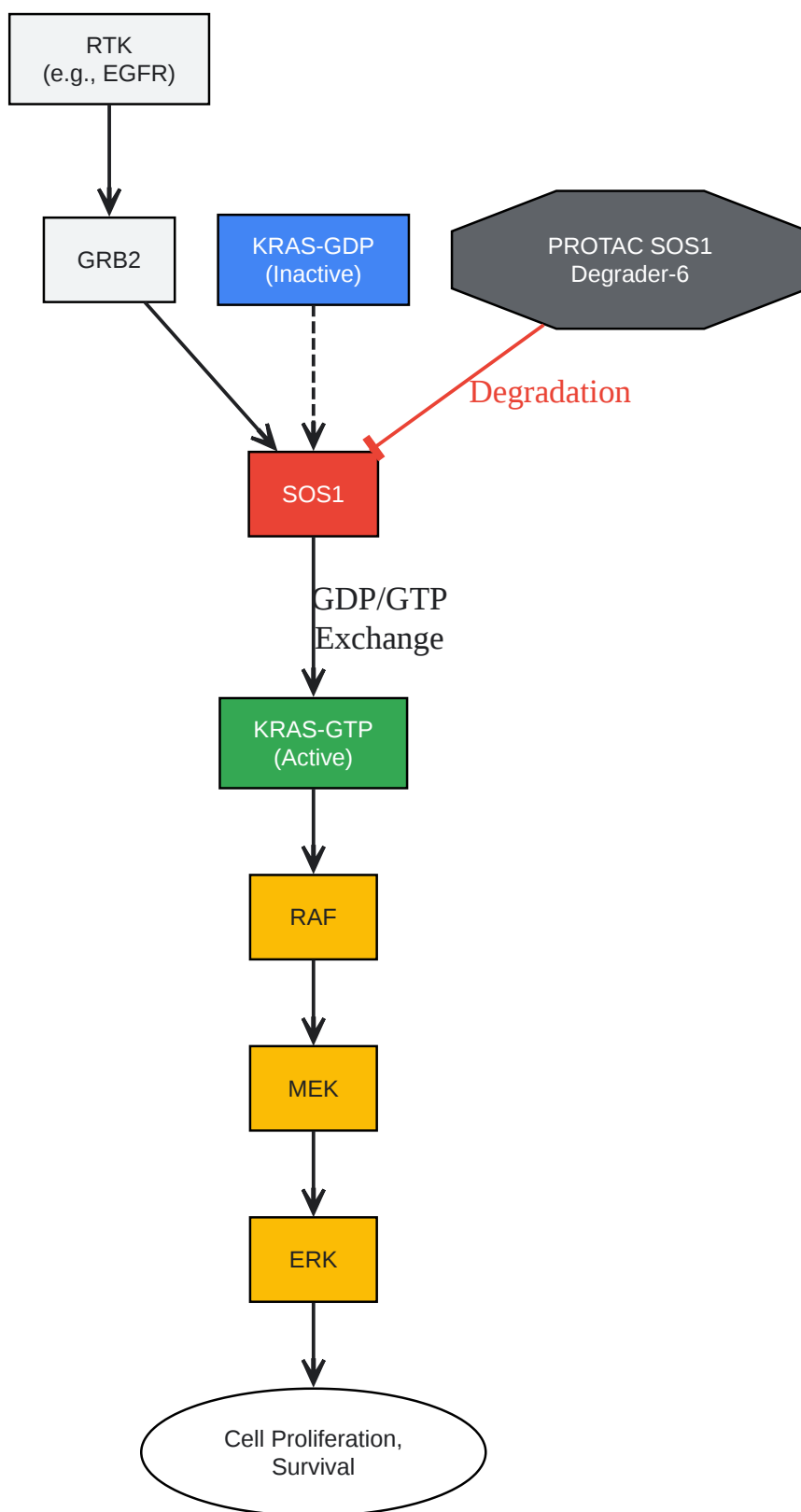
Recommended Cell Lines for Efficacy Testing

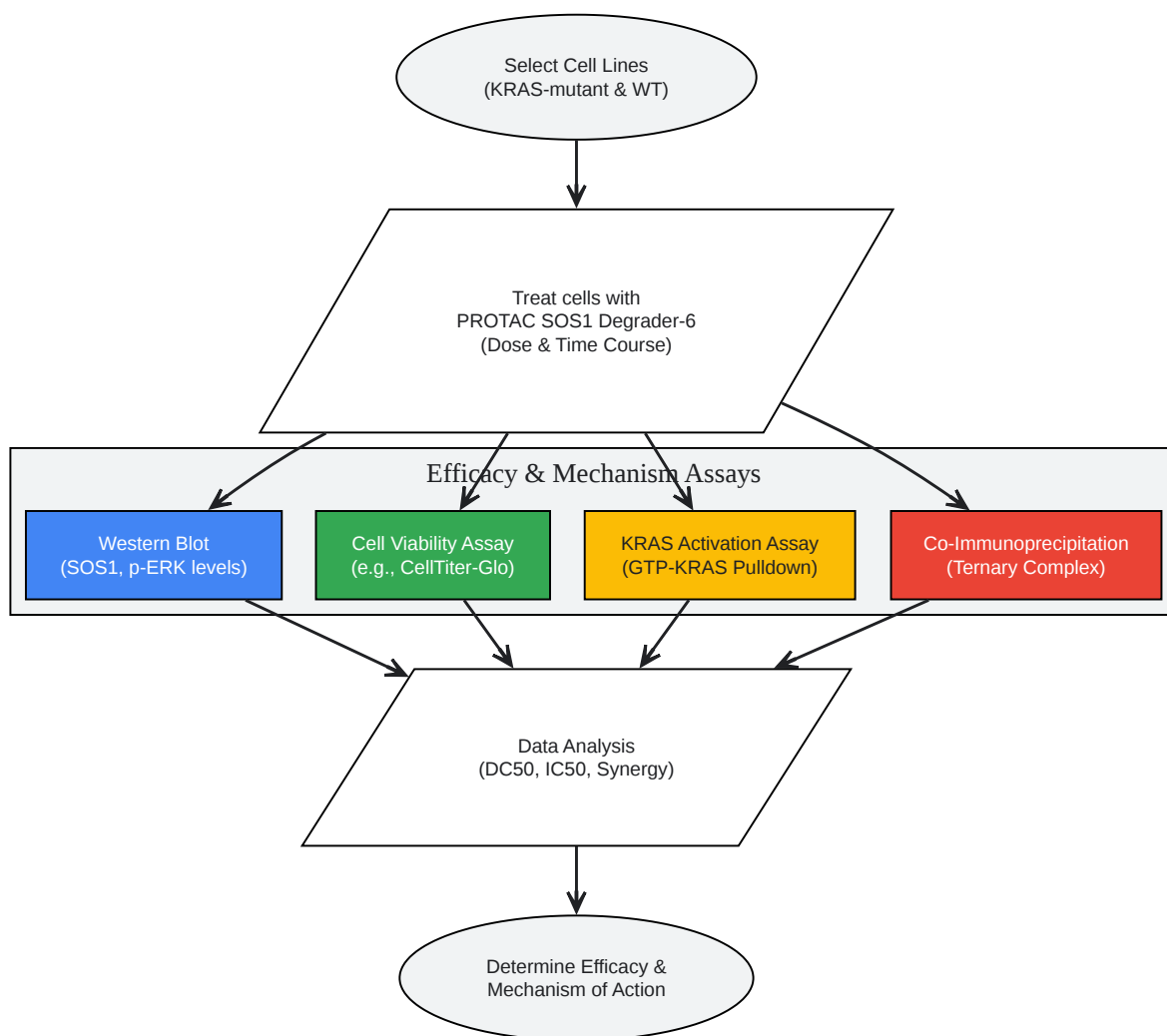
The selection of appropriate cell lines is critical for evaluating the activity and specificity of a SOS1 degrader. It is recommended to use a panel of cell lines including those with different KRAS mutation statuses and KRAS wild-type (WT) lines to assess both efficacy and selectivity.

Cell Line	Cancer Type	KRAS Status	Rationale
SW620	Colorectal Cancer (CRC)	G12V Mutant	A standard model for KRAS-mutant CRC, widely used for testing SOS1-targeted therapies. [6] [7] [8]
HCT116	Colorectal Cancer (CRC)	G13D Mutant	Represents another common KRAS mutation in CRC. [6] [7]
NCI-H358	Non-Small Cell Lung Cancer	G12C Mutant	Relevant for studying synergy with KRAS G12C-specific inhibitors. [8] [9]
MIA PaCa-2	Pancreatic Cancer	G12C Mutant	A key model for pancreatic ductal adenocarcinoma, another KRAS-driven malignancy. [8] [10]
BxPC-3	Pancreatic Cancer	Wild-Type	A KRAS wild-type control to assess the specificity of the degrader. [8]
293T	Embryonic Kidney	Wild-Type	A common, easily transfectable wild-type cell line for mechanistic studies. [8]

Visualized Mechanisms and Workflows







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